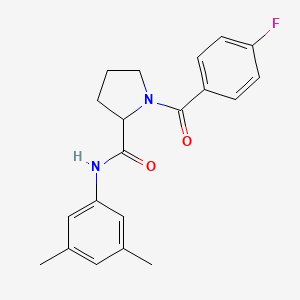
N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound is a proline derivative that has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, this compound has been found to modulate the activity of certain neurotransmitters, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory disorders. Additionally, this compound has been found to modulate the activity of certain neurotransmitters, which may contribute to its potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide in lab experiments include its wide range of biological activities, its potential applications in drug discovery, and its ability to modulate the activity of certain neurotransmitters. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide. One potential direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, future research could focus on optimizing the synthesis method for this compound to make it more accessible for drug discovery.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide involves the reaction of 3,5-dimethylphenylalanine with 4-fluorobenzoyl chloride in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with proline amide to yield the final compound.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-10-14(2)12-17(11-13)22-19(24)18-4-3-9-23(18)20(25)15-5-7-16(21)8-6-15/h5-8,10-12,18H,3-4,9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCQPADSAVXKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6106289.png)
![5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide](/img/structure/B6106297.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6106302.png)
![7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106309.png)

![3-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6106336.png)
![1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6106338.png)
![N-[4-(2-furyl)phenyl]-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6106340.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6106347.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6106363.png)
methanone](/img/structure/B6106385.png)
![6-hydroxy-9a-piperidin-1-yl-3,4,4a,9a-tetrahydro[1]benzofuro[2,3-c]pyridin-1(2H)-one](/img/structure/B6106393.png)
![N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B6106397.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)